3-Bromo-2-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

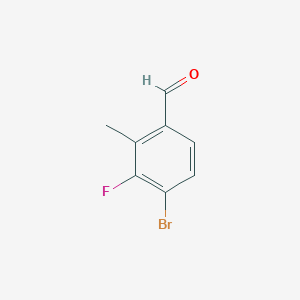

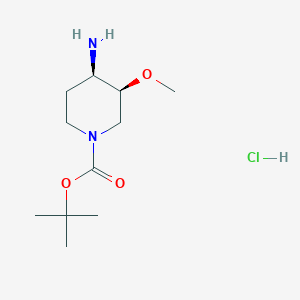

3-Bromo-2-nitrobenzonitrile is a chemical compound with the CAS number 1261777-18-7 . It is a powder at room temperature .

Molecular Structure Analysis

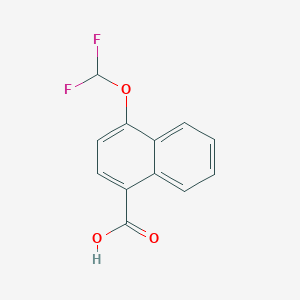

The molecular structure of 3-Bromo-2-nitrobenzonitrile consists of a benzene ring with a bromine atom, a nitro group, and a nitrile group attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Physical And Chemical Properties Analysis

3-Bromo-2-nitrobenzonitrile is a powder at room temperature . Its molecular weight is 227.02 . The melting point is between 136-137 degrees Celsius .Aplicaciones Científicas De Investigación

Thermophysical Behavior

A study focused on the thermophysical properties of nitrobenzonitriles, including 3-Bromo-2-nitrobenzonitrile, analyzed their behavior as a function of temperature. Differential scanning calorimetry revealed several phase transitions and measured heat capacities, enthalpies, and entropies of fusion processes for these compounds, suggesting their significant role in understanding material properties and phase behavior (Jiménez et al., 2002).

Photoreactions in Environmental Chemistry

Photoreactions involving halogenated benzene derivatives, such as 3-Bromo-2-nitrobenzonitrile, have been extensively studied, especially their transformation in water containing sodium nitrite. These studies not only help understand the environmental fate of such compounds but also their potential applications in designing environmentally benign processes (Kochany & Choudhry, 1990).

Hydrogenation Processes

Research on the hydrogenation of nitrobenzonitriles, including 3-Bromo-2-nitrobenzonitrile, using Raney nickel catalyst highlights the influence of substituent position on the hydrogenation outcome. This study is critical for developing synthetic pathways in organic chemistry, especially for compounds where selective hydrogenation is required (Koprivova & Červený, 2008).

Molecular Structure Analysis

Investigations into the structural changes caused by electron-withdrawing effects in nitrobenzonitriles, including 3-Bromo-2-nitrobenzonitrile, provide insights into how such substituents affect molecular geometry and properties. These studies are crucial for materials science, offering a foundation for designing molecules with desired electronic properties (Graneek, Bailey, & Schnell, 2018).

Analytical and Environmental Applications

The solubility and preferential solvation studies of 3-nitrobenzonitrile, closely related to 3-Bromo-2-nitrobenzonitrile, in various solvents and solvent mixtures provide valuable data for solvent selection in chemical processes and environmental studies. Understanding solubility and solvation behavior is essential for process design, waste treatment, and environmental monitoring (Zheng et al., 2018).

Safety and Hazards

This compound is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, respiratory tract irritation) . It is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment is advised .

Mecanismo De Acción

Mode of Action

It’s known that brominated and nitrated compounds often undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could result in changes to the target’s function, potentially influencing biochemical pathways within the body.

Biochemical Pathways

For instance, it might participate in reactions at the benzylic position, which could influence various biochemical pathways .

Propiedades

IUPAC Name |

3-bromo-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJNIVGBEWRZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-nitrobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.